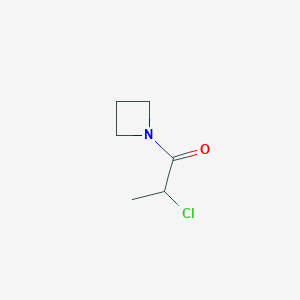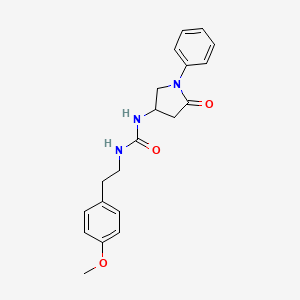
1-(4-Methoxyphenethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, also known as MPX, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Neuropeptide Y5 Receptor Antagonists
Compounds structurally related to "1-(4-Methoxyphenethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea" have been explored for their potential as neuropeptide Y5 (NPY5) receptor antagonists. The optimization of these molecules has led to the identification of highly potent compounds demonstrating significant in vitro activity. This research illustrates the potential therapeutic applications of these compounds in targeting obesity and other metabolic disorders by modulating the NPY5 receptor pathway (Fotsch, et al., 2001).
Analytical Chemistry Applications
Another domain of application is in analytical chemistry, where related urea derivatives have been used as internal standards in mass spectrometry. For instance, the synthesis of deuterium-labeled compounds provides a method for the accurate quantification of drug molecules in pharmacokinetic studies. This research underscores the importance of such compounds in enhancing the precision of drug monitoring and analysis (Liang, et al., 2020).
Corrosion Inhibition
Compounds with the urea moiety have shown effectiveness as corrosion inhibitors, representing a significant application in materials science. These molecules exhibit good performance in preventing mild steel corrosion in acidic solutions, highlighting their potential in industrial applications where corrosion resistance is crucial (Bahrami & Hosseini, 2012).
Propriétés
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-26-18-9-7-15(8-10-18)11-12-21-20(25)22-16-13-19(24)23(14-16)17-5-3-2-4-6-17/h2-10,16H,11-14H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFCJYBKRHVNBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenethyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

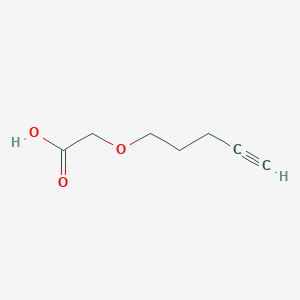

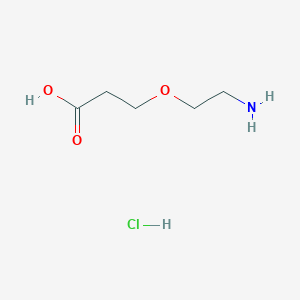
![N-[(2-methoxyphenyl)methyl]-1-methyl-6-oxopyridazine-3-carboxamide](/img/structure/B2537108.png)
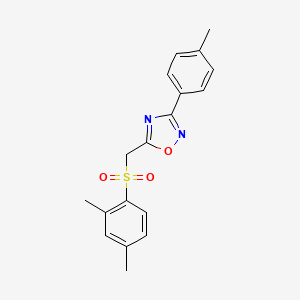
![6-[(4-Bromophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2537111.png)

![7-(2H-1,3-benzodioxole-5-carbonyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2537115.png)
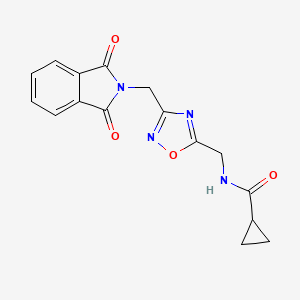
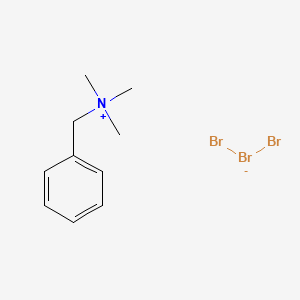

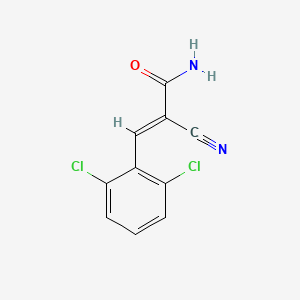
![3-cyano-6-cyclopropyl-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2537122.png)
